2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene
Overview
Description
2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound characterized by the presence of two bromine atoms and a prop-2-yn-1-yloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 2,4-dibromophenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from 2,4-dibromophenol attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carbonyl compounds.
Scientific Research Applications
2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Investigated for its potential as an antibacterial and antiurease agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with luminescent properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s antiurease activity is due to its binding to the active site of the urease enzyme, thereby inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Similar structure but with two prop-2-yn-1-yloxy groups.
2,4-Dibromo-1-(prop-2-ynyloxy)benzene: Lacks the second prop-2-yn-1-yloxy group.
Uniqueness
2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to its specific substitution pattern and the presence of both bromine atoms and a prop-2-yn-1-yloxy group.
Properties
IUPAC Name |
2,4-dibromo-1-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFPKBMYRYMEAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493536 | |
Record name | 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26627-16-7 | |
Record name | 2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20493536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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